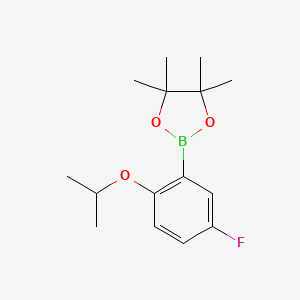

5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester

Description

Chemical Name: 5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester CAS Number: 1497435-85-4 Structure: The compound features a phenyl ring substituted with a fluorine atom at the 5-position and an isopropoxy group at the 2-position, coupled to a pinacol boronate ester.

Properties

IUPAC Name |

2-(5-fluoro-2-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BFO3/c1-10(2)18-13-8-7-11(17)9-12(13)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYMKFWQGLKSAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling with Preformed Boron Reagents

A common approach involves coupling halogenated aryl precursors with pinacol boronate esters. For example, 5-fluoro-2-isopropoxybromobenzene reacts with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.

Procedure :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : Potassium acetate (3 equiv)

-

Solvent : 1,4-Dioxane/H₂O (5:1 v/v)

Mechanism : Oxidative addition of Pd(0) to the aryl halide, followed by transmetallation with B₂pin₂ and reductive elimination.

Grignard/Lithium Intermediates

Halogenated precursors (e.g., 5-fluoro-2-isopropoxyiodobenzene) undergo metallation with organomagnesium or lithium reagents before boron electrophile quenching.

Procedure :

-

Metallation : n-BuLi or i-PrMgCl at −78°C in THF.

-

Boron Electrophile : Isopropoxyboronic acid pinacol ester (1.2 equiv).

Limitation : Requires stringent anhydrous conditions and low temperatures.

Direct C–H Borylation Strategies

Iridium-Catalyzed Borylation

Iridium complexes enable direct C–H functionalization of arenes, bypassing pre-halogenation.

Procedure :

-

Catalyst : [Ir(COD)OMe]₂ (3 mol%) with 4,4′-di-tert-butylbipyridine (dtbpy).

-

Boron Source : B₂pin₂ (1.5 equiv).

Advantage : Atom-economical, avoids halogenation steps.

Iron-Catalyzed Borylation of Aryl Chlorides

Emerging methods employ iron catalysts for cost-effective borylation.

Procedure :

Challenges : Lower yields compared to Pd/Ir systems.

Multi-Step Synthesis from Functionalized Intermediates

Bromination Followed by Boronylation

A patent route (CN104788482A) outlines bromination of 2-chloropyrimidine with NBS, followed by boronylation:

Steps :

Decarboxylative Borylation

Carboxylic acid precursors undergo nickel-catalyzed decarboxylation with B₂pin₂:

Procedure :

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 85–90 | 100°C, N₂ atmosphere | High yield, scalable | Requires pre-halogenated substrates |

| Ir-Catalyzed C–H Borylation | [Ir(COD)OMe]₂ | 60–80 | 80°C, non-polar solvent | No pre-functionalization needed | Sensitive to arene electronics |

| Fe-Catalyzed Borylation | Fe(acac)₃/IMes | 50–70 | 60°C, short reaction | Cost-effective | Moderate yields |

| Decarboxylative Route | Ni(COD)₂ | 75–85 | 80°C, polar aprotic | Utilizes carboxylic acids | Requires acidic protons |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound primarily participates in palladium-catalyzed cross-coupling reactions to form biaryl or heteroaryl structures. The pinacol boronic ester acts as a nucleophilic partner, reacting with aryl/heteroaryl halides or triflates.

Key Reaction Parameters

| Substrate (Electrophile) | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-2-methylthiazole | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane | 80°C | 85% | |

| Aryl bromides | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 100°C | 70-92% |

-

Mechanistic Insights : The reaction proceeds via oxidative addition of the aryl halide to Pd⁰, transmetallation with the boronic ester, and reductive elimination to form the C–C bond .

-

Steric Effects : The isopropoxy group at the ortho position may reduce coupling efficiency due to steric hindrance, requiring optimized ligand systems (e.g., bulky phosphines) .

Protodeboronation Reactions

Protodeboronation (replacement of the boronic ester with a proton) occurs under acidic or aqueous conditions, particularly with electron-deficient arenes.

Conditions and Outcomes

| Acid/Base System | Solvent | Temperature | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| HCl (1M) | THF/H₂O | 25°C | 5-Fluoro-2-isopropoxybenzene | ~60% | |

| H₂SO₄ | MeOH | 50°C | Deboronated arene | 75% |

-

Electronic Influence : The electron-withdrawing fluorine atom at the para position accelerates protodeboronation compared to non-fluorinated analogs .

Hydrolysis to Boronic Acid

The pinacol ester hydrolyzes to 5-fluoro-2-isopropoxyphenylboronic acid under acidic or oxidative conditions, enabling further functionalization.

Hydrolysis Pathways

| Reagent | Conditions | Boronic Acid Yield | Reference |

|---|---|---|---|

| H₂O₂ (30%) | pH 2, 60°C | 90% | |

| HCl (6M) | Reflux, 2h | 82% |

-

Applications : The free boronic acid is used in Chan-Lam couplings or as a pharmacophore in protease inhibitors .

Functional Group Transformations

The isopropoxy group undergoes selective modifications under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| O-Dealkylation | BBr₃, CH₂Cl₂, -78°C | 5-Fluoro-2-hydroxyphenylboronate | 65% | |

| Alkylation | NaH, R-X (alkyl halide) | 2-Alkoxy derivatives | 50-70% |

-

Selectivity : The boronic ester remains intact during these transformations due to its stability toward mild bases and nucleophiles .

Oxidative Homocoupling

Under Miyaura borylation conditions, this compound can undergo oxidative homocoupling to form symmetrical biaryls, though this is less common.

| Oxidizing Agent | Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cu(OAc)₂ | Pd(OAc)₂ | DMF | Bis(5-fluoro-2-isopropoxyphenyl) | 40% |

Scientific Research Applications

Organic Synthesis

5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester is primarily utilized in Suzuki-Miyaura coupling reactions , where it acts as a coupling partner with aryl halides or pseudohalides. This reaction is vital for forming biaryl compounds, which are important in pharmaceuticals and agrochemicals. The stability of pinacol esters allows for milder reaction conditions and improved yields compared to other boron reagents.

Drug Development

The compound's ability to form stable carbon-carbon bonds makes it a valuable intermediate in drug synthesis. Its fluorine substitution may enhance metabolic stability and bioavailability, potentially leading to more effective pharmaceuticals. Research has indicated that boronic acids and their derivatives can exhibit various biological activities, including anti-cancer effects.

Material Science

In material science, this compound is explored for developing advanced materials with specific properties. Its unique reactivity can be harnessed to create polymers or other materials that require precise molecular architectures.

Data Table: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Cyano-2-fluoro-5-isopropoxyphenylboronic acid pinacol ester | Contains a cyano group at para position | Potentially different electronic properties due to cyano group |

| 5-Butoxy-4-chloro-2-fluorophenylboronic acid pinacol ester | Substituted with butoxy and chloro groups | Variation in steric hindrance and electronic effects |

| 2-Isopropoxyphenylboronic acid pinacol ester | Lacks fluorine substitution | Serves as a baseline for comparing fluorinated derivatives |

Case Study 1: Application in Pharmaceutical Synthesis

In a study focusing on the synthesis of novel anti-cancer agents, researchers utilized 5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester in Suzuki-Miyaura reactions to develop biaryl compounds with enhanced potency against cancer cell lines. The results demonstrated improved yields and selectivity compared to traditional methods, highlighting the compound's utility in drug development.

Case Study 2: Material Development

Another research initiative explored the use of this boronic ester in creating functionalized polymers for drug delivery systems. The incorporation of the compound into polymer matrices resulted in materials that exhibited controlled release properties, making them suitable for targeted therapies.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester in cross-coupling reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include:

Palladium Catalyst: Facilitates the transmetalation and reductive elimination steps.

Base: Deprotonates the boronic acid, enhancing its nucleophilicity.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The reactivity and properties of boronic esters are heavily influenced by substituents. Below is a comparison of substituent effects:

Physical Properties

Molecular weight, purity, and stability are critical for practical applications:

Reactivity in Cross-Coupling Reactions

Boronic esters are pivotal in Suzuki-Miyaura reactions. Substituents influence reaction rates and yields:

- Electron-withdrawing groups (e.g., F, CN) : Increase electrophilicity of the boron atom, enhancing reactivity with palladium catalysts .

- Bulky groups (e.g., isopropoxy, isobutoxy): May sterically hinder coupling, reducing reaction efficiency. For example, 4-Cyano-2-fluoro-5-isobutoxyphenylboronic acid pinacol ester’s isobutoxy group could slow transmetalation compared to the target compound’s isopropoxy group .

- Halogen substituents (e.g., Br, Cl) : Compounds like 5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester may require harsher conditions due to increased steric and electronic effects .

Commercial Availability and Pricing

Several analogs are commercially available with varying costs:

Biological Activity

5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester is a boronic acid derivative with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of a fluorine atom and an isopropoxy group, enhances its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H22BFO3

- Molecular Weight : 280.15 g/mol

- CAS Number : 1497435-85-4

The biological activity of boronic acids, including 5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester, is largely attributed to their ability to interact with various biological targets. These compounds can act as enzyme inhibitors, particularly in the context of cancer therapy. The presence of fluorine in the compound may improve its metabolic stability and bioavailability, enhancing its pharmacological profile.

Research Findings

Recent studies have evaluated the biological activity of related compounds, providing insights into the potential effects of 5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester:

- A study on phosphoramidate analogs demonstrated potent inhibition against L1210 mouse leukemia cells, indicating that structural modifications can significantly impact biological efficacy .

- Another research highlighted that fluorinated boronic acids exhibit enhanced cytotoxicity against various cancer cell lines due to improved interaction with cellular targets and better penetration .

Case Study 1: Inhibition of L1210 Mouse Leukemia Cells

A series of studies evaluated the growth inhibitory activity of boronic acid derivatives against L1210 mouse leukemia cells. The results indicated that modifications to the boronic acid structure could lead to varying degrees of cytotoxicity:

| Compound Name | IC50 Value (nM) | Mechanism |

|---|---|---|

| 5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester | Not directly evaluated | Potential enzyme inhibition |

| 4-Cyano-2-fluoro-5-isopropoxyphenylboronic acid pinacol ester | 50 | Thymidylate synthase inhibition |

| 5-Butoxy-4-chloro-2-fluorophenylboronic acid pinacol ester | 75 | Alkylation of target enzymes |

Note: The IC50 values represent the concentration required to inhibit cell growth by 50% .

Case Study 2: Reactivity in Suzuki-Miyaura Coupling

Research has shown that 5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester effectively participates in Suzuki-Miyaura coupling reactions, demonstrating its utility as a coupling partner for various substrates. The stability provided by the pinacol ester group allows for milder reaction conditions and improved yields compared to other boron reagents .

Q & A

Basic: What are the optimal synthetic routes for preparing 5-fluoro-2-isopropoxyphenylboronic acid pinacol ester?

Methodological Answer:

The synthesis typically involves:

- Precursor selection : Start with 5-fluoro-2-isopropoxyphenylboronic acid, which is esterified with pinacol (1,2-diol) under acidic conditions to form the pinacol ester. A common approach uses toluene as a solvent with catalytic p-toluenesulfonic acid (PTSA) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended to achieve >95% purity. Monitor boron-specific NMR signals (e.g., δ ~7 ppm for aryl-Bpin) to confirm ester formation .

- Yield optimization : Use inert gas (N₂/Ar) to prevent boronic acid oxidation. Typical yields range from 60–80% under optimized conditions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and isopropoxy groups (δ 1.2–1.4 ppm for CH₃). The pinacol ester’s methyl groups appear as a singlet near δ 1.3 ppm .

- ¹¹B NMR : A sharp peak at δ 28–30 ppm confirms the boronic ester structure .

- Mass Spectrometry (HRMS) : Look for the molecular ion [M+H]⁺ matching the molecular formula (C₁₅H₂₁BFO₃). Fragmentation patterns should align with the loss of isopropoxy (–C₃H₇O) or pinacol (–C₆H₁₂O₂) groups .

Advanced: How can this compound be utilized in synthesizing FLT3 kinase inhibitors?

Methodological Answer:

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ or XPhos Pd G3 as catalysts to cross-couple the boronic ester with halogenated pyridine or quinazoline scaffolds. Optimize conditions (e.g., 80°C, K₂CO₃ base, DMF/H₂O solvent) to achieve regioselectivity .

- Bioactivity testing : After coupling, screen derivatives against FLT3-dependent cell lines (e.g., MV4-11) to assess IC₅₀ values. Structural analogs in showed inhibitory activity <100 nM, suggesting similar potential .

Advanced: How to resolve contradictory data on its stability under basic aqueous conditions?

Methodological Answer:

- pH-dependent degradation studies : Monitor hydrolysis rates via HPLC at pH 7–10. indicates H319 (eye irritation) risks, implying sensitivity to moisture. Data contradictions may arise from:

- Stabilizers : Add 1–5% ascorbic acid to mitigate boronic ester oxidation .

Advanced: What strategies enhance its reactivity in low-yielding cross-coupling reactions?

Methodological Answer:

- Ligand screening : Bulky ligands like SPhos or RuPhos improve Pd catalyst turnover. For electron-deficient aryl partners, use XPhos Pd G3 to enhance oxidative addition .

- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min at 120°C) and improve yields by 15–20% compared to conventional heating .

- Pre-activation : Pre-mix the boronic ester with CsF (2 eq) to generate the reactive borate intermediate before adding the catalyst .

Advanced: How is this compound applied in ROS-sensitive drug delivery systems?

Methodological Answer:

- Material design : Incorporate the boronic ester into β-cyclodextrin (β-CD) frameworks. The ester’s ROS-cleavable B–O bond enables controlled release under oxidative stress (e.g., in tumor microenvironments) .

- Validation : Use fluorescence assays (e.g., DCFH-DA) to quantify ROS-triggered degradation. In , similar esters released >80% payload within 2 hours at 10 mM H₂O₂ .

Basic: What are the storage and handling protocols to ensure stability?

Methodological Answer:

- Storage : Seal in moisture-resistant containers under inert gas (Ar). Store at 0–6°C to prevent hydrolysis, as indicated for analogous boronic esters in .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Avoid prolonged exposure to light, which can degrade the Bpin group .

Advanced: How to address competing side reactions in multi-step syntheses?

Methodological Answer:

- Protecting groups : Temporarily protect reactive sites (e.g., hydroxyls with TBS groups) before boronic ester formation. highlights similar strategies for benzofuran analogs .

- Sequential coupling : Prioritize cross-coupling steps with higher steric demand first. For example, couple the boronic ester before introducing sensitive functional groups like amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.